Product packaging for 3-(2-Bromopyridin-3-yl)thiazolidine(Cat. No.:CAS No. 1779121-28-6)

3-(2-Bromopyridin-3-yl)thiazolidine

Cat. No.: B1408662
CAS No.: 1779121-28-6
M. Wt: 245.14 g/mol
InChI Key: ORLROPKCDRBYLK-UHFFFAOYSA-N
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Description

3-(2-Bromopyridin-3-yl)thiazolidine is a high-purity chemical building block designed for medicinal chemistry and drug discovery research. This compound features a thiazolidine ring, a saturated five-membered heterocycle known for its diverse therapeutic potential, fused with a 2-bromopyridine moiety . The bromine atom at the 2-position of the pyridine ring offers a versatile synthetic handle for further structural elaboration via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, making it a valuable intermediate for creating novel compound libraries . Thiazolidine-based scaffolds are recognized for their significant pharmacological profiles, which include investigated activities as anticancer, antimicrobial, anti-inflammatory, and antiviral agents . The structure-activity relationship (SAR) of such hybrids is of great interest, as the thiazolidine core can contribute to enzyme inhibitory activity by interacting with biological targets through non-covalent interactions or by acting as a transition state mimic . Researchers can utilize this bromo-functionalized intermediate to develop potential enzyme inhibitors or to probe new signaling pathways in oncogenic and metabolic processes. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or personal use. Please refer to the safety data sheet for proper handling and hazard information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9BrN2S B1408662 3-(2-Bromopyridin-3-yl)thiazolidine CAS No. 1779121-28-6

Properties

IUPAC Name

3-(2-bromopyridin-3-yl)-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2S/c9-8-7(2-1-3-10-8)11-4-5-12-6-11/h1-3H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORLROPKCDRBYLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCN1C2=C(N=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Synthetic Methodologies for 3 2 Bromopyridin 3 Yl Thiazolidine and Structural Analogs

Direct Synthesis Approaches to the 3-(2-Bromopyridin-3-yl)thiazolidine Core

Direct synthesis methods focus on the one-pot or stepwise construction of the thiazolidine (B150603) ring from acyclic precursors that already contain the 2-bromopyridin-3-yl moiety.

A primary and versatile method for the synthesis of the thiazolidine ring is the cyclocondensation reaction. hilarispublisher.com This approach typically involves the reaction of an amine, an aldehyde, and a sulfur-containing component, most commonly thioglycolic acid or its esters. ekb.egresearchgate.net For the synthesis of this compound, the key starting material would be 2-bromo-3-aminopyridine.

The general mechanism involves the initial formation of a Schiff base (imine) from the condensation of 2-bromo-3-aminopyridine with an aldehyde, typically formaldehyde (B43269). nih.gov The subsequent nucleophilic attack of the thiol group from thioglycolic acid onto the imine, followed by intramolecular cyclization and dehydration, yields the thiazolidin-4-one ring. ekb.eg If thiazolidine itself is the target, a variation of this reaction using cysteamine (B1669678) or a synthetic equivalent would be employed, reacting with an appropriate electrophile.

Several catalysts can be employed to facilitate this reaction, including Lewis acids, Brønsted acids, and heterogeneous catalysts. nih.gov The choice of solvent and temperature can also significantly influence the reaction rate and yield. nih.gov

Table 1: Examples of Cyclocondensation Reactions for Thiazolidine Synthesis

Reactants Catalyst/Conditions Product Yield (%) Reference
Aniline, Benzaldehyde, Thioglycolic Acid β-cyclodextrin-SO3H 2,3-Diphenylthiazolidin-4-one High nih.gov
Substituted Aniline, Benzaldehyde, Thioglycolic Acid Ammonium Persulfate (APS), Solvent-free, 90 °C Substituted 1,3-Thiazolidin-4-one 84 nih.gov

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like this compound in a single step from three or more starting materials. nih.gov These reactions are highly valued for their ability to rapidly generate molecular diversity. nih.gov

A plausible MCR strategy for the target molecule would involve the one-pot reaction of 2-bromo-3-aminopyridine, an aldehyde (such as formaldehyde), and a source of the mercaptoacetic acid unit. The use of catalysts like [Et3NH][HSO4] has been shown to be effective in promoting such cyclocondensation reactions, leading to high yields and purity. nih.gov Another example is the use of HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) as a catalyst for the three-component reaction of an aldehyde, amine, and mercapto-acid derivative, which can produce 4-thiazolidinones in high yields within a short reaction time. ekb.egresearchgate.netekb.eg

Table 2: Multi-Component Reactions for Thiazolidine Synthesis

Components Catalyst/Conditions Product Type Key Features Reference
Aniline, Aromatic Aldehyde, Thioglycolic Acid [Et3NH][HSO4], 80 °C 1,3-Thiazolidin-4-ones High yield, reusable catalyst nih.gov
Aldehyde, Amine, Mercapto-acid derivative HBTU, Room Temperature 4-Thiazolidinones High yield, short reaction time (30 min) ekb.egekb.eg

Functional Group Interconversion and Derivatization of Precursors

An alternative to direct synthesis involves the formation of the thiazolidine ring and the pyridine (B92270) ring separately, followed by their coupling.

This strategy involves the pre-synthesis of the thiazolidine ring, followed by the introduction of the 2-bromopyridin-3-yl group via a C-N cross-coupling reaction. The most prominent methods for this transformation are the Buchwald-Hartwig amination and the Ullmann condensation.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (in this case, a 2,3-dihalopyridine or 3-amino-2-bromopyridine) and an amine (thiazolidine). wikipedia.org This reaction is known for its high functional group tolerance and broad substrate scope. wikipedia.orgnih.govscispace.com The choice of palladium precursor, phosphine (B1218219) ligand, and base is crucial for the success of the reaction. researchgate.net For the coupling of 2-bromopyridines, various palladium catalysts and ligands have been developed to achieve high yields. nih.govscispace.comchemspider.com

The Ullmann condensation is a copper-catalyzed N-arylation reaction. wikipedia.orgorganic-chemistry.org While traditionally requiring harsh reaction conditions, modern protocols have been developed that proceed under milder conditions, often with the use of ligands to facilitate the reaction. beilstein-journals.org This method could be employed to couple thiazolidine with a suitable 2-bromopyridine (B144113) derivative. organic-chemistry.orgmdpi.comorganic-chemistry.org

Table 3: C-N Coupling Reactions for N-Aryl Heterocycle Synthesis

Reaction Catalyst System Substrates Key Features Reference(s)
Buchwald-Hartwig Amination Pd(OAc)2, XPhos, t-BuONa Aniline, Methyl 2,6-dichloroisonicotinate Mono-N-arylation of aniline researchgate.net
Buchwald-Hartwig Amination [Pd2(dba)3], (±)-BINAP, NaOBu (+/-)-trans-1,2-diaminocyclohexane, 2-bromo-6-methyl pyridine Synthesis of N,N'-bis(pyridin-2-yl)diamine chemspider.com
Ullmann-type N-Arylation Copper(I) oxide Arylboronic acids, Azoles/Amines Base-free, room temperature organic-chemistry.org

This approach involves the synthesis of a pre-functionalized pyridine precursor that already contains the necessary components for the subsequent ring-closing reaction to form the thiazolidine ring. For example, one could envision a synthetic route starting from 2-bromo-3-aminopyridine, which is then functionalized with a group containing a thiol and a masked aldehyde or its equivalent. Subsequent intramolecular cyclization would then lead to the formation of the thiazolidine ring.

Advanced Catalytic Methods in Thiazolidine and Pyridine Synthesis

Recent advances in catalysis offer more efficient and selective methods for the synthesis of both the thiazolidine and pyridine moieties. youtube.comyoutube.com

For thiazolidine synthesis , the use of organocatalysts and nanocatalysts has gained prominence. nih.gov These catalysts often allow for milder reaction conditions and can provide enantioselective control, which is crucial for the synthesis of chiral thiazolidine derivatives.

For pyridine functionalization , transition-metal catalyzed C-H activation has emerged as a powerful tool. beilstein-journals.orgnih.gov This strategy allows for the direct functionalization of the pyridine ring without the need for pre-installed activating groups, offering a more atom-economical approach. acs.orgrsc.org While challenging due to the electron-deficient nature of the pyridine ring, significant progress has been made in the regioselective functionalization of pyridines. beilstein-journals.orgnih.govthieme-connect.com These methods could potentially be applied to introduce the thiazolidine moiety or its precursors onto a pyridine ring.

Table 4: Advanced Catalytic Methods

Reaction Type Catalyst Application Key Advantage Reference(s)
Pyridine C-H Alkylation Chiral phosphine oxide-ligated Ni-Al bimetallic catalyst Enantioselective C-2 alkylation of pyridine High reactivity and selectivity beilstein-journals.org
Pyridine Functionalization Dithiophosphoric acid (photocatalyst) Radical functionalization of pyridines Novel positional selectivity acs.org

Mechanistic Studies of this compound Formation

While specific, in-depth mechanistic studies focusing exclusively on the formation of this compound are not extensively detailed in publicly available literature, the reaction mechanism can be understood by examining the well-established principles governing the synthesis of 3-substituted thiazolidines. The formation of the thiazolidine ring typically proceeds via the condensation of an amine with a carbonyl compound and a thiol source, or through the cyclization of a pre-functionalized substrate.

A plausible and commonly employed route for the synthesis of 3-substituted thiazolidines is the one-pot, three-component reaction involving an amine, an aldehyde, and a thiol-containing molecule. In the context of forming this compound, the reactants would be 2-bromo-3-aminopyridine, formaldehyde (to yield a thiazolidine ring unsubstituted at the C2 position), and a suitable thiol source. The mechanism for this type of reaction is generally accepted to proceed through two key stages: the formation of a reactive imine intermediate followed by a cyclocondensation with the thiol.

Plausible Mechanistic Pathway

Imine (Schiff Base) Formation: The reaction is initiated by the nucleophilic attack of the primary amino group of 2-bromo-3-aminopyridine on the electrophilic carbonyl carbon of formaldehyde. This is followed by a proton transfer and subsequent elimination of a water molecule to yield a highly reactive N-(2-bromopyridin-3-yl)methanimine intermediate. This step is often catalyzed by acid.

Thiol Addition and Cyclization: The thiol, acting as a nucleophile, attacks the electrophilic carbon of the imine. This is a crucial ring-closing step. The process can be viewed as an intramolecular S-alkylation. The lone pair on the sulfur atom attacks the imine carbon, leading to the formation of the five-membered thiazolidine ring. A final proton transfer neutralizes the resulting zwitterionic intermediate to yield the stable this compound product.

The table below outlines the key transformations in this proposed mechanistic route.

StepDescriptionStarting Material(s)Intermediate(s)Product
A Imine Formation 2-Bromo-3-aminopyridine, FormaldehydeN-(2-bromopyridin-3-yl)methanimine-
B Cyclocondensation N-(2-bromopyridin-3-yl)methanimine, Thiol SourceZwitterionic cyclized intermediateThis compound

Influence of Reaction Conditions on Thiazolidine Synthesis

Mechanistic understanding is often advanced by studying the effect of various reaction parameters on the outcome. While specific data for the title compound is unavailable, studies on analogous three-component syntheses of thiazolidin-4-ones (a closely related class of compounds) demonstrate the importance of catalysts and solvents, providing a framework for how the formation of this compound could be optimized and studied. The following table, based on findings for similar reactions, illustrates how reaction conditions can influence yield, which is a key parameter in mechanistic investigation. nih.gov

EntryCatalyst (mol%)SolventTemperature (°C)Yield (%)
1NoneEthanolReflux45
2p-Toluenesulfonic acid (10)TolueneReflux75
3β-Cyclodextrin-SO3H (5)Water8092
4Nano-Fe3O4@SiO2-ILSolvent-free9095

This table presents illustrative data from related thiazolidine syntheses to demonstrate factors relevant to mechanistic studies and does not represent actual experimental results for this compound. nih.gov The variation in yields with different catalysts suggests that the rate-determining step, likely the imine formation or the cyclization, is significantly influenced by the catalytic conditions. For example, Brønsted and Lewis acids can activate the carbonyl group, accelerating imine formation, while specialized catalysts may facilitate the entire sequence more efficiently. nih.gov

Iv. Computational Chemistry and Theoretical Investigations of 3 2 Bromopyridin 3 Yl Thiazolidine

Quantum Chemical Calculations (Density Functional Theory - DFT)

Geometry Optimization and Conformational Analysis of the Ground State

A foundational step in any computational study is to determine the most stable three-dimensional structure of the molecule, known as its ground state geometry. This involves calculating bond lengths, bond angles, and dihedral angles. For a flexible molecule like 3-(2-Bromopyridin-3-yl)thiazolidine, which contains a non-planar thiazolidine (B150603) ring, conformational analysis would be necessary to identify the various low-energy shapes (conformers) it can adopt and their relative stabilities. This information is critical as the biological activity and physical properties of a molecule are often dictated by its preferred conformation.

Analysis of Electronic Structure (HOMO-LUMO Energies and Band Gap)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of Frontier Molecular Orbital (FMO) theory. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. For this compound, these values would predict its reactivity and electronic properties.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

An MEP surface map illustrates the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This analysis is invaluable for predicting how the molecule will interact with other chemical species, identifying likely sites for hydrogen bonding, and forecasting its reactivity in chemical reactions. For this compound, an MEP analysis would pinpoint the reactive centers, such as the nitrogen and bromine atoms.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

NBO analysis provides a detailed picture of the bonding within a molecule. It examines charge transfer between filled and vacant orbitals, revealing the nature and strength of intramolecular and intermolecular interactions, such as hyperconjugation and hydrogen bonds. This analysis would offer a deeper understanding of the electronic delocalization and stability of the this compound structure.

Vibrational Frequency Calculations and Spectroscopic Property Prediction

Theoretical vibrational frequency calculations can predict a molecule's infrared (IR) and Raman spectra. By comparing these theoretical spectra with experimental data, chemists can confirm the structure of a synthesized compound. For this compound, these calculations would provide a theoretical fingerprint that could aid in its experimental identification.

While DFT calculations typically model a molecule in a vacuum, MD simulations can model its dynamic behavior over time, including its flexibility and interactions with its environment, such as a solvent. An MD simulation of this compound would reveal how its conformation changes in solution and how solvent molecules arrange themselves around it, which is crucial for understanding its behavior in a realistic chemical or biological setting.

Theoretical Elucidation of Reaction Pathways and Transition States

The formation and reactivity of this compound can be theoretically elucidated through computational chemistry, which provides insights into reaction mechanisms and the energetics of transition states. While specific computational studies on the reaction pathways for this compound are not extensively documented in publicly available literature, the mechanism can be inferred from established principles of nucleophilic aromatic substitution (S_NAr) on halogenated pyridines and the formation of the thiazolidine ring.

The synthesis of the thiazolidine ring itself typically involves the condensation of a β-amino-thiol with an aldehyde or ketone. nih.gov In the context of this compound, the key bond formation would likely involve the reaction of a suitable thiazolidine precursor with 2-bromo-3-aminopyridine or a related derivative. The elucidation of this reaction pathway would focus on the nucleophilic attack of the thiazolidine nitrogen on the carbon atom of the pyridine (B92270) ring bearing the bromine atom.

Computational models, often employing Density Functional Theory (DFT), can be used to map the potential energy surface of this reaction. This would involve identifying the structures of the reactants, the transition state, any intermediates, and the products. The transition state for an S_NAr reaction on a 2-bromopyridine (B144113) would be characterized by the simultaneous breaking of the C-Br bond and the formation of the C-N bond. mdpi.com The geometry of this transition state, along with its associated activation energy, would be critical in determining the reaction kinetics.

A plausible mechanism for the formation of the pyridine-thiazolidine linkage is a two-step process involving the formation of a Meisenheimer-like intermediate. In this scenario, the nitrogen atom of the thiazolidine ring would act as the nucleophile, attacking the carbon at the 2-position of the pyridine ring. This would lead to a high-energy intermediate where the aromaticity of the pyridine ring is temporarily disrupted. The subsequent departure of the bromide ion would then restore the aromaticity and yield the final product.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For analogs of this compound, QSAR studies can be instrumental in predicting the biological activities of novel derivatives and in guiding the design of more potent and selective molecules.

QSAR models are built by calculating a set of molecular descriptors for each compound in a training set and then using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to correlate these descriptors with the observed biological activity. nih.gov These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological parameters.

Several QSAR studies have been conducted on thiazolidine and pyridine derivatives, highlighting the importance of various descriptors in determining their biological activities. For instance, in the case of thiazolidin-4-one derivatives, descriptors related to molecular shape, electronic properties, and hydrophobicity have been shown to be critical for their antitubercular activity. nih.govnih.gov Similarly, for pyridine derivatives, descriptors encoding information about the electrostatic potential and the presence of specific functional groups have been found to be important for their antiproliferative and antimicrobial activities. nih.govresearchgate.net

The development of a robust QSAR model for analogs of this compound would involve the following steps:

Data Set Selection: A diverse set of analogs with experimentally determined biological activities would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analog using specialized software.

Model Building: Statistical methods would be employed to select the most relevant descriptors and to build a predictive QSAR model.

Model Validation: The predictive power of the model would be rigorously assessed using internal and external validation techniques.

The resulting QSAR model could then be used to screen virtual libraries of novel analogs, prioritizing those with the highest predicted activity for synthesis and experimental testing. This approach can significantly accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested.

Study FocusKey Descriptor TypesCorrelated Biological ActivityReference
Thiazolidin-4-one derivativesTopological, Electronic, StericAntitubercular nih.govnih.gov
Pyridine derivativesElectrostatic, Functional Group CountsAntiproliferative nih.gov
Thienopyridine derivativesNot specifiedAntimicrobial researchgate.net
Oxazolo(4,5-b)pyridine derivativesPhysicochemical (Molar Refractivity, Hydrophobicity)Antifungal bibliotekanauki.pl

V. Structure Activity Relationship Sar and Molecular Interaction Studies of 3 2 Bromopyridin 3 Yl Thiazolidine Derivatives

Systematic Modification of the Thiazolidine (B150603) Ring: Substituent Effects

The thiazolidine ring is a versatile scaffold in medicinal chemistry, and its substitution pattern can significantly influence the pharmacological profile of a compound. e3s-conferences.org While specific studies on 3-(2-bromopyridin-3-yl)thiazolidine are not extensively documented, the SAR of related thiazolidine-containing compounds, such as thiazolidin-4-ones and thiazolidine-2,4-diones, provides valuable insights into the potential effects of substituents on the thiazolidine ring. nih.govnih.gov

Modifications to the thiazolidine ring can alter a molecule's steric bulk, electronics, and hydrogen bonding capacity, thereby affecting its interaction with biological targets. nih.gov In many heterocyclic compounds, the introduction of substituents can lead to enhanced biological activity. e3s-conferences.org For instance, in a series of 4-thiazolidinone (B1220212) derivatives of 6-nitroindazole, the presence of electron-withdrawing groups was found to be essential for their antibacterial, anti-tubercular, and antifungal activities, with stronger electron-withdrawing groups exhibiting greater potency. e3s-conferences.org

The following table summarizes the potential effects of substituents at various positions of the thiazolidine ring, extrapolated from studies on analogous heterocyclic systems.

Position of SubstitutionType of SubstituentPotential Effect on ActivityRationale
C2Small alkyl groupsMay enhance binding through van der Waals interactions.Fills small hydrophobic pockets in the binding site.
C2Aromatic ringsCould increase potency through π-π stacking interactions.Provides additional anchor points to the receptor.
C4Carbonyl group (to form thiazolidin-4-one)Can act as a hydrogen bond acceptor, potentially increasing binding affinity.Forms hydrogen bonds with amino acid residues in the active site.
C4Various substituents on a C4-carbonylCan modulate activity based on electronic and steric properties.Fine-tunes the interaction with the target protein.
C5Arylidene groupsOften leads to a significant increase in biological activity.Extends the molecule to interact with additional receptor sites.
C5Benzylidene groupThe presence of a second aromatic ring can increase potency.Enhances interactions through expanded aromatic system. nih.gov

It is important to note that the C4 position of the thiazolidine ring is generally considered to be highly unreactive, with most substitutions occurring at the N3, C2, and C5 positions. nih.gov The methylene (B1212753) group at the C5 position is nucleophilic and has been a common site for modification through reactions like the Knoevenagel condensation. nih.gov

Exploration of Variations on the Bromopyridine Moiety: Positional Isomers and Substitutions

The position of the bromine atom on the pyridine (B92270) ring can influence the molecule's electronic distribution and its ability to form halogen bonds. For instance, the reactivity of 2-bromopyridines is known to be dependent on the substituent at the C6 position. idexlab.com Moving the bromine atom to the 4- or 5-position of the pyridine ring would create positional isomers with different dipole moments and steric profiles, likely leading to altered binding interactions.

The following table outlines potential variations on the bromopyridine moiety and their predicted impact on biological activity.

ModificationExample SubstituentPredicted Effect on ActivityRationale
Positional Isomerism of Bromine 4-BromopyridineAltered binding affinity and selectivity.Changes in dipole moment and steric hindrance affecting receptor fit.
5-BromopyridineAltered binding affinity and selectivity.Changes in dipole moment and steric hindrance affecting receptor fit.
Substitution on the Pyridine Ring Methyl (EDG)May increase binding affinity through hydrophobic interactions.Fills hydrophobic pockets and can increase electron density on the pyridine ring.
Methoxy (EDG)Can act as a hydrogen bond acceptor and increase electron density.Potential for additional hydrogen bonding and altered electronics.
Chloro (EWG)May enhance halogen bonding and alter electronic interactions.Can increase the positive electrostatic potential on the bromine atom.
Nitro (EWG)Strong electron-withdrawing effect can significantly alter binding.Drastically changes the electronic profile of the pyridine ring. nih.gov

Influence of Halogenation on Molecular Recognition and Binding Affinity

Halogenation is a common strategy in medicinal chemistry to enhance the pharmacological properties of a lead compound. The bromine atom in this compound is not merely a placeholder but can actively participate in molecular interactions, particularly through halogen bonding. A halogen bond is a non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base, such as an oxygen or nitrogen atom. researchgate.net

The strength of a halogen bond is influenced by the polarizability of the halogen atom, with the order being I > Br > Cl > F. The bromine atom in the 2-position of the pyridine ring, an electron-withdrawing system, is expected to have a positive region of electrostatic potential (a σ-hole) on its outer surface, making it a good halogen bond donor. researchgate.net This interaction can contribute significantly to the binding affinity of the ligand to its protein target. The geometry of the halogen bond is highly directional, which can impart a high degree of specificity to the ligand-receptor interaction.

Replacing the bromine atom with other halogens would be expected to modulate the binding affinity. For instance, substitution with chlorine would likely result in a weaker halogen bond, potentially reducing binding affinity. Conversely, substitution with iodine could lead to a stronger halogen bond and enhanced affinity. Fluorine, being the most electronegative and least polarizable halogen, generally does not form significant halogen bonds.

The following table summarizes the potential effects of different halogens at the 2-position of the pyridine ring on binding affinity.

Halogen at Position 2Expected Halogen Bond StrengthPredicted Effect on Binding Affinity
Fluorine (F)Very Weak / NegligibleLikely decreased affinity compared to bromine.
Chlorine (Cl)Weaker than BrominePotentially decreased affinity.
Bromine (Br) Moderate to Strong Baseline affinity.
Iodine (I)Stronger than BrominePotentially increased affinity.

Computational Molecular Docking Studies

Computational molecular docking is a powerful tool used to predict the binding mode and affinity of a small molecule to a macromolecular target. nih.gov In the absence of experimental structural data for this compound bound to a receptor, molecular docking can provide valuable insights into its potential protein-ligand interactions and help identify likely pharmacological targets. elsevierpure.com

Molecular docking simulations of this compound and its derivatives into the active sites of various proteins can reveal key interactions that contribute to binding. These interactions can include:

Hydrogen Bonds: The nitrogen atom of the pyridine ring and the sulfur and nitrogen atoms of the thiazolidine ring can act as hydrogen bond acceptors or donors. If the thiazolidine ring is modified to include a carbonyl group (forming a thiazolidin-4-one), this oxygen can also act as a hydrogen bond acceptor. nih.gov

Halogen Bonds: As discussed previously, the bromine atom on the pyridine ring can form a halogen bond with a Lewis basic residue (e.g., the backbone carbonyl oxygen of an amino acid). researchgate.net

Hydrophobic Interactions: The pyridine and thiazolidine rings can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

π-π Stacking: The aromatic pyridine ring can participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

Docking studies of related thiazolidine derivatives have shown that the nature and position of substituents significantly influence the binding mode and affinity. For example, in a study of thiazolidine-2,4-dione derivatives, the presence of a second aromatic ring on the 5-benzylidene group was found to increase potency. nih.gov

Given the diverse biological activities reported for thiazolidine-containing compounds, molecular docking can be employed to screen this compound against a panel of potential protein targets. e3s-conferences.org Thiazolidine derivatives have been investigated for a wide range of therapeutic applications, and their targets are correspondingly diverse.

Based on the activities of structurally related compounds, potential pharmacological targets for this compound and its derivatives could include:

Potential Target ClassSpecific ExamplesRationale based on Structural Analogs
Kinases Janus kinase 3 (JAK3), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)Pyrazolopyrimidine derivatives, which are also nitrogen-containing heterocycles, have been designed as JAK3 inhibitors. nih.gov Diaryl-pyrazoline thiazolidinediones have been identified as dual inhibitors of VEGFR-2.
Enzymes Protein Tyrosine Phosphatase 1B (PTP1B)Thiazolidine-2,4-dione derivatives have been identified as potent PTP1B inhibitors. nih.gov
Receptors Neuronal Nicotinic ReceptorsPyridine-containing compounds like epibatidine (B1211577) are known to target these receptors. nih.gov
Bacterial Proteins Penicillin-Binding Proteins, DNA GyraseMany thiazolidine derivatives have shown antibacterial activity, suggesting these as potential targets.

Computational approaches, such as inverse docking, can be used to screen the compound against a large database of protein structures to identify potential binding partners and thus suggest novel pharmacological targets. elsevierpure.com

Vi. Synthetic Transformations and Chemical Reactivity of 3 2 Bromopyridin 3 Yl Thiazolidine

Functionalization of the Thiazolidine (B150603) Ring (e.g., at N-3, C-2, C-4, C-5 positions)

The thiazolidine ring in 3-(2-bromopyridin-3-yl)thiazolidine is amenable to various functionalization strategies, allowing for modifications at several positions.

The nitrogen atom at the N-3 position is part of the linkage to the pyridine (B92270) ring and is thus already substituted. However, the other positions on the thiazolidine ring, namely C-2, C-4, and C-5, offer opportunities for derivatization.

Functionalization at the C-2 Position: The C-2 position of the thiazolidine ring is particularly reactive. One common transformation is the introduction of an imino group to form 2-iminothiazolidine derivatives. For instance, 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones have been synthesized and evaluated for their biological activities. mdpi.comdoaj.orgresearchgate.net This suggests that the 2-oxo group of a thiazolidinone can be converted to an imino group, a reaction that could potentially be applied to derivatives of this compound.

Functionalization at the C-4 and C-5 Positions: The C-4 and C-5 positions of the thiazolidine ring can also be functionalized. The methylene (B1212753) group at the C-5 position is particularly susceptible to Knoevenagel condensation with aldehydes and ketones, leading to the formation of 5-ylidene derivatives. nih.gov This reaction is a widely used method for the synthesis of 5-ene-4-thiazolidinones. nih.gov Furthermore, the thiazolidine ring can be substituted at the C-2 and C-4 positions, leading to diastereomeric mixtures that can be characterized using techniques like NMR. nih.gov The synthesis of 2,4-disubstituted thiazolidine derivatives has been explored for various applications. researchgate.net

PositionType of FunctionalizationPotential Reagents/ConditionsResulting Structure
C-2 IminationLawesson's reagent, P2S52-Iminothiazolidine
C-4 SubstitutionIntroduction of various substituents during synthesis4-Substituted thiazolidine
C-5 Knoevenagel CondensationAldehydes, Ketones, Base catalyst5-Ylidene thiazolidine

Palladium-Catalyzed Cross-Coupling Reactions at the Bromopyridine Moiety (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig)

The 2-bromo-substituted pyridine ring is an excellent handle for introducing a wide array of substituents through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide. libretexts.org This reaction has been successfully applied to various bromopyridine derivatives. nih.gov For this compound, a Suzuki-Miyaura coupling would allow for the introduction of aryl, heteroaryl, or alkyl groups at the 2-position of the pyridine ring. The reaction is typically carried out in the presence of a palladium catalyst, a base, and a suitable solvent system. nih.gov

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. scirp.orgscirp.orgresearchgate.net This reaction is particularly useful for synthesizing alkynyl-substituted pyridines, which are important intermediates for further transformations. scirp.orgscirp.org The reaction of this compound with various terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst would yield the corresponding 2-alkynylpyridine derivatives. soton.ac.uk

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. acs.orgacs.orgnih.gov This reaction allows for the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a strong base. acs.orgacs.org Applying this reaction to this compound would enable the introduction of a variety of primary and secondary amines at the 2-position of the pyridine ring, leading to the corresponding 2-aminopyridine (B139424) derivatives. chemspider.comresearchgate.net

Cross-Coupling ReactionCoupling PartnerCatalyst SystemResulting Bond
Suzuki-Miyaura Boronic acids/estersPd catalyst (e.g., Pd(PPh3)4), BaseC-C (Aryl, Alkyl)
Sonogashira Terminal alkynesPd catalyst, Cu(I) co-catalyst, BaseC-C (Alkynyl)
Buchwald-Hartwig Primary/Secondary aminesPd catalyst, Ligand, BaseC-N

Cycloaddition Reactions and Formation of Fused Heterocyclic Systems

The thiazolidine ring, particularly when appropriately functionalized, can participate in cycloaddition reactions to generate more complex, fused heterocyclic systems. One of the key reactive intermediates that can be generated from thiazolidines are azomethine ylides.

These ylides are 1,3-dipoles and can readily undergo [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to form five-membered nitrogen-containing rings. uchicago.edunih.govnih.govrsc.orgrsc.org The generation of an azomethine ylide from the this compound scaffold, followed by an intramolecular or intermolecular cycloaddition, could lead to the formation of novel fused heterocyclic systems. For example, reaction with a dipolarophile could lead to the formation of a pyrrolothiazole or similar fused structures.

Furthermore, thiazolidine rings can undergo ring-opening and annulation reactions to form other heterocyclic structures. nih.govrsc.org For instance, under certain conditions, the thiazolidine ring could be opened and subsequently cyclized with another functional group present in the molecule or added externally to form fused systems like thiazolo[3,2-a]pyridines or other related bicyclic or polycyclic structures. nih.gov

Reaction TypeReactive IntermediateDipolarophile/ReactantResulting System
[3+2] Cycloaddition Azomethine ylideAlkenes, AlkynesFused pyrrolidine (B122466) derivatives
Ring-Opening/Annulation Thiazolidine ringInternal/External nucleophiles/electrophilesFused heterocyclic systems (e.g., thiazolo[3,2-a]pyridines)

Derivatization Strategies for Library Synthesis

The diverse reactivity of this compound makes it an excellent scaffold for the generation of chemical libraries for drug discovery and other applications. A combinatorial approach, utilizing the various synthetic transformations described above, can be employed to rapidly generate a large number of structurally diverse analogs.

A typical library synthesis strategy could involve a two-pronged approach:

Diversification of the Pyridine Moiety: A collection of boronic acids, terminal alkynes, and amines can be coupled to the 2-bromo position of the pyridine ring using Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, respectively. This would generate a library of compounds with diverse substituents at this position.

Modification of the Thiazolidine Ring: The thiazolidine ring of the resulting products can be further functionalized. For example, Knoevenagel condensation with a variety of aldehydes could be performed at the C-5 position. Alternatively, if a thiazolidinone is used, the C-2 position could be converted to an imino group and further substituted.

By combining these two strategies, a large and diverse library of compounds can be synthesized from the common starting material, this compound. The synthesis of 2-arylimino-3-pyridin-thiazolineone derivatives has been reported as a strategy to generate compounds with antibacterial activity, showcasing the utility of this approach. nih.gov The structural flexibility of the thiazolidine-2,4-dione core, particularly at the C-5 position, makes it highly suitable for derivatization to fine-tune biological activity. researchgate.netnih.gov

Vii. Future Research Directions and Emerging Applications in Chemical Science

Development of Novel and Efficient Synthetic Protocols

The synthesis of thiazolidine (B150603) derivatives has been an area of active research, with various methods being developed to improve efficiency and yield. jscholarpublishers.comnih.govsharif.edu While specific protocols for 3-(2-Bromopyridin-3-yl)thiazolidine are not extensively documented, established methods for analogous structures provide a strong foundation for future synthetic explorations.

A common route to thiazolidine synthesis involves the condensation reaction of an amine with a thiol and a carbonyl compound. For this compound, this would likely involve the reaction of 2-bromo-3-aminopyridine with cysteamine (B1669678) and a suitable carbonyl source. Another approach could be the reaction of 2-bromo-3-pyridinecarboxaldehyde with cysteamine.

Starting MaterialsReaction TypePotential Advantages
2-bromo-3-aminopyridine, Cysteamine, Carbonyl sourceCondensationReadily available starting materials
2-bromo-3-pyridinecarboxaldehyde, CysteamineCyclocondensationDirect formation of the thiazolidine ring
2-Bromopyridine (B144113), ThiazolidineCross-couplingModular approach

Advanced Computational Approaches for Structure-Based Design

Computational chemistry offers powerful tools for understanding the structure, properties, and potential interactions of molecules like this compound. elsevierpure.com Density Functional Theory (DFT) calculations can be employed to determine the molecule's optimized geometry, electronic structure, and spectroscopic properties. elsevierpure.com This information is invaluable for predicting its reactivity and potential binding modes with biological targets.

Molecular docking studies can be utilized to investigate the interactions of this compound with various enzymes and receptors. elsevierpure.com By predicting the binding affinity and orientation of the molecule within the active site of a protein, researchers can identify potential biological targets and guide the design of new derivatives with enhanced activity. Quantitative Structure-Activity Relationship (QSAR) studies can further refine these models by correlating the structural features of a series of related compounds with their biological activities. researchgate.net

These computational approaches can significantly accelerate the drug discovery process by reducing the time and cost associated with synthesizing and screening large numbers of compounds. elsevierpure.com

Computational MethodApplicationInsights Gained
Density Functional Theory (DFT)Geometric and electronic structure analysisOptimized geometry, charge distribution, reactivity
Molecular DockingPrediction of binding to biological targetsBinding modes, affinity, potential drug targets
Quantitative Structure-Activity Relationship (QSAR)Correlation of structure with biological activityIdentification of key structural features for activity

Exploration of this compound as a Scaffold for Catalysis

The thiazolidine ring is a recognized scaffold in the development of organocatalysts and ligands for transition metal catalysis. The nitrogen and sulfur atoms within the thiazolidine ring of this compound can act as coordination sites for metal ions, making it a promising ligand for various catalytic transformations. e3s-conferences.org The pyridine (B92270) nitrogen atom further enhances its coordination potential.

The bromine atom on the pyridine ring offers a handle for further functionalization through cross-coupling reactions, such as Suzuki or Heck couplings. e3s-conferences.org This allows for the facile introduction of a wide range of substituents, enabling the fine-tuning of the catalyst's steric and electronic properties to optimize its performance in specific reactions. Thiazolidine-based catalysts have been successfully employed in reactions like C-C bond formation and asymmetric synthesis. e3s-conferences.org

Future research in this area will likely focus on synthesizing a library of this compound-based ligands and screening their catalytic activity in a variety of organic transformations. The development of chiral versions of this scaffold could lead to new and efficient asymmetric catalysts.

Integration with High-Throughput Synthesis and Screening Methodologies

High-throughput synthesis (HTS) and screening (HTS) are powerful platforms for the rapid discovery of new molecules with desired properties. nih.gov The modular nature of the this compound scaffold makes it well-suited for combinatorial synthesis, where a large library of derivatives can be generated by systematically varying the substituents on the pyridine and thiazolidine rings.

These libraries can then be subjected to high-throughput screening assays to identify compounds with interesting biological or catalytic activities. nih.gov This approach significantly accelerates the discovery process compared to traditional one-by-one synthesis and testing. nih.gov The integration of automated synthesis platforms with miniaturized screening formats, such as droplet-based microfluidics, can further enhance the efficiency of this workflow. nih.gov

The data generated from high-throughput screening can be used to build structure-activity relationship (SAR) models, which can then guide the design of subsequent generations of more potent and selective compounds. This iterative cycle of design, synthesis, and screening is a cornerstone of modern drug discovery and materials science.

Q & A

Q. What are the recommended synthetic routes and characterization methods for 3-(2-Bromopyridin-3-yl)thiazolidine?

  • Methodological Answer : The synthesis typically involves coupling reactions between bromopyridine derivatives and thiazolidine precursors under inert atmospheres. For example, intermediates like 5-(4-butoxylphenyl)-substituted thiazolidines are synthesized via condensation of aldehydes with Meldrum’s acid, followed by reduction with sodium borohydride and purification via flash column chromatography (hexane/ethyl acetate gradients). Characterization employs 1^1H NMR (400 MHz, CDCl3_3 or DMSO-d6_6) and 13^{13}C NMR (100 MHz) to confirm regiochemistry and purity. Thin-layer chromatography (TLC) with phosphomolybdic acid staining is used to monitor reaction progress .

Q. How is the crystal structure of this compound determined and validated?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection uses high-resolution diffractometers, and structures are refined using the SHELX suite (e.g., SHELXL for refinement, SHELXS for solution). Key validation metrics include R-factors (<5%), clashscores (e.g., <3.2 per 1000 atoms), and Ramachandran plots (e.g., >95% residues in allowed regions) generated via MOLPROBITY. Hydrogen atoms are added computationally, and bond lengths/angles are optimized using Powell minimization in SYBYL 8.1 .

Advanced Research Questions

Q. What computational approaches are used to predict the binding mode of this compound to biological targets?

  • Methodological Answer : Homology modeling (MODELLER 9v10) generates 3D protein structures based on BLAST-aligned templates (e.g., Bacillus anthracis diacylglycerol kinase for sphingosine kinases). Docking studies (GOLD v5.1) simulate ligand binding to proposed domains (e.g., C4 sphingosine-binding domain). Models are ranked by docking scores, steric clashes, and hydrogen-bonding networks. Post-docking validation includes molecular dynamics (MD) simulations and binding free energy calculations (MM-PBSA/GBSA) .

Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data?

  • Methodological Answer : Discrepancies may arise from force field inaccuracies or solvent effects. Strategies include:
  • Experimental Validation : Re-testing under controlled conditions (e.g., enzyme assays with purified SphK1/SphK2).
  • Model Refinement : Re-optimizing homology models using higher-resolution templates or QM/MM hybrid methods.
  • Data Triangulation : Cross-referencing docking results with mutagenesis studies (e.g., Ala-scanning of binding pockets).
  • Statistical Analysis : Applying Bayesian models to weigh conflicting data points (e.g., IC50_{50} vs. docking scores) .

Q. What in vivo models are suitable for evaluating the anticancer efficacy of this compound derivatives?

  • Methodological Answer :
  • Xenograft Models : BALB/c-nu mice implanted with U937 or JC tumor cells. Compounds are administered intraperitoneally (e.g., 50 mg/kg) or orally (e.g., 35 mg/kg) for 15–17 days. Tumor weight and growth inhibition (TGI) are primary endpoints.
  • Toxicity Screening : Monitoring body weight, organ histopathology, and serum biomarkers (e.g., ALT/AST).
  • Pharmacokinetics : LC-MS/MS quantifies plasma concentrations and metabolite profiles post-administration .

Q. How are structure-activity relationship (SAR) studies designed for thiazolidine-based inhibitors?

  • Methodological Answer :
  • Scaffold Modification : Systematic substitution at the pyridine (e.g., bromo vs. methoxy groups) and thiazolidine (e.g., 2-aminoethyl side chains) moieties.
  • Bioisosteric Replacement : Swapping sulfur in thiazolidine with oxygen (oxazolidine) to assess metabolic stability.
  • High-Throughput Screening (HTS) : Testing libraries against target enzymes (e.g., SphK1/SphK2) using fluorescence-based activity assays.
  • PAINS Filtering : Excluding pan-assay interference compounds (e.g., Michael acceptors) using substructure filters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.